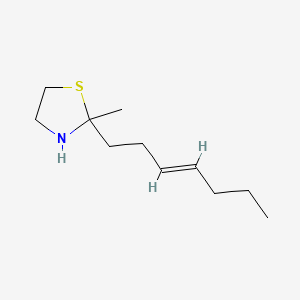
trans-2-(3-Heptenyl)-2-methylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(3-Heptenyl)-2-methylthiazolidine: is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a heptenyl side chain and a methyl group attached to the thiazolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Heptenyl)-2-methylthiazolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiazolidine with 3-heptenyl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-(3-Heptenyl)-2-methylthiazolidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted thiazolidines. Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaH, alkyl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidines
Aplicaciones Científicas De Investigación
Chemistry: trans-2-(3-Heptenyl)-2-methylthiazolidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazolidine derivatives and other heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for various diseases, including infections and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of fragrances and flavors due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of trans-2-(3-Heptenyl)-2-methylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and modulate signaling pathways, resulting in therapeutic outcomes.
Comparación Con Compuestos Similares
trans-2-Hexen-1-al: An unsaturated aldehyde with similar structural features.
cis-3-Hexenal: Another unsaturated aldehyde known for its green leaf volatile properties.
trans-2-Hexenal: A related compound with similar chemical reactivity.
Uniqueness: trans-2-(3-Heptenyl)-2-methylthiazolidine is unique due to its thiazolidine ring structure combined with a heptenyl side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
75606-67-6 |
|---|---|
Fórmula molecular |
C11H21NS |
Peso molecular |
199.36 g/mol |
Nombre IUPAC |
2-[(E)-hept-3-enyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H21NS/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h5-6,12H,3-4,7-10H2,1-2H3/b6-5+ |
Clave InChI |
VPGMNFFANPOGGC-AATRIKPKSA-N |
SMILES isomérico |
CCC/C=C/CCC1(NCCS1)C |
SMILES canónico |
CCCC=CCCC1(NCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


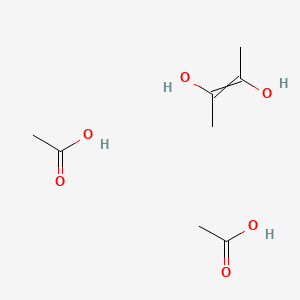
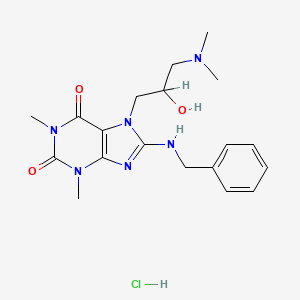

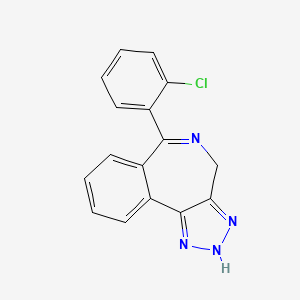
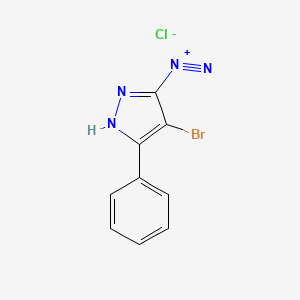
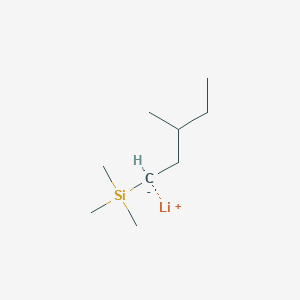
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
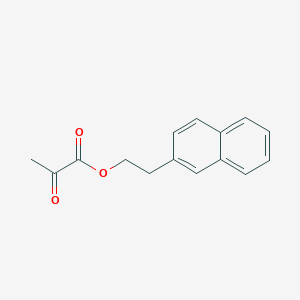


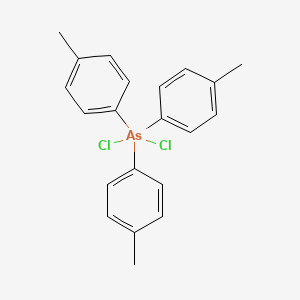
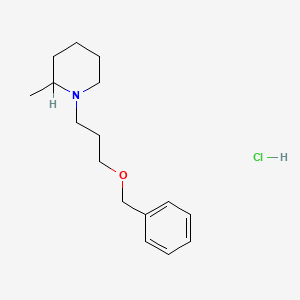
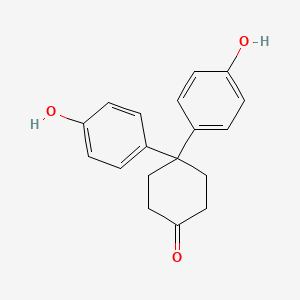
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
